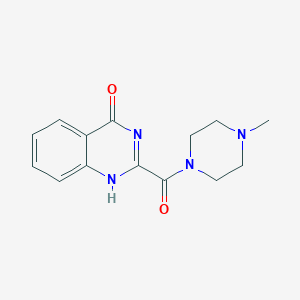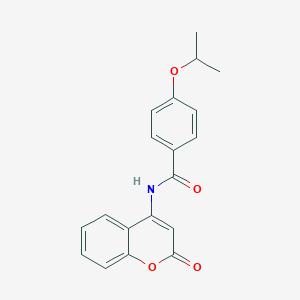![molecular formula C18H15NO5 B252092 4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as FAEPF, and it is a member of the furan family of compounds. FAEPF has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research. In
Wissenschaftliche Forschungsanwendungen
FAEPF has been found to have a wide range of potential applications in scientific research. One area of interest is in the study of cancer. FAEPF has been shown to have anti-tumor effects in vitro, and it has been suggested that it may have potential as a cancer treatment. Other potential applications of FAEPF include the study of inflammation, oxidative stress, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of FAEPF is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. One study found that FAEPF inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. Another study found that FAEPF inhibited the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
FAEPF has been found to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, FAEPF has been shown to have antioxidant properties. It has also been found to inhibit the expression of certain genes that are involved in the development of cancer. Other studies have suggested that FAEPF may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FAEPF in lab experiments is its wide range of potential applications. Its anti-tumor, anti-inflammatory, and neuroprotective effects make it a promising candidate for further research in these areas. However, one limitation of using FAEPF is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on FAEPF. One area of interest is in the development of new cancer treatments based on FAEPF. Another potential area of research is in the study of neurodegenerative diseases, where FAEPF has shown promise as a potential treatment. Other potential areas of research include the study of inflammation, oxidative stress, and other diseases where FAEPF may have therapeutic potential.
Synthesemethoden
FAEPF can be synthesized using a variety of methods. One common method involves the reaction of 4-(2-bromoethyl)phenol with 2-furoyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-(2-furoylaminoethyl)phenyl 2-furoate, which can then be converted to FAEPF through further reaction with furoic acid.
Eigenschaften
Molekularformel |
C18H15NO5 |
|---|---|
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
[4-[2-(furan-2-carbonylamino)ethyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C18H15NO5/c20-17(15-3-1-11-22-15)19-10-9-13-5-7-14(8-6-13)24-18(21)16-4-2-12-23-16/h1-8,11-12H,9-10H2,(H,19,20) |
InChI-Schlüssel |
QWCFHMFMIRFISV-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NCCC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Kanonische SMILES |
C1=COC(=C1)C(=O)NCCC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(dimethylamino)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252016.png)
![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)

![3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone](/img/structure/B252025.png)
![N-[2-(2-naphthoylamino)ethyl]-2-pyrazinecarboxamide](/img/structure/B252037.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252039.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B252041.png)
![6-methyl-N-{2-[(3-pyridinylcarbonyl)amino]ethyl}nicotinamide](/img/structure/B252043.png)
![N-(2-{[(3,4-dimethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252044.png)
![5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide](/img/structure/B252045.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252048.png)
![N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B252049.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)